molecular formula C13H14N2O5 B589050 methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate CAS No. 143430-43-7

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate

Katalognummer: B589050
CAS-Nummer: 143430-43-7
Molekulargewicht: 278.264
InChI-Schlüssel: BTWXXFLVCHUSJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate is a quinazoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy and methyl groups, enhancing its biological activity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality. Purification steps such as recrystallization and chromatography are also integral to the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazoline core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The methoxy and methyl groups enhance its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate stands out due to its specific substitution pattern, which enhances its stability and biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

143430-43-7

Molekularformel

C13H14N2O5

Molekulargewicht

278.264

IUPAC-Name

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate

InChI

InChI=1S/C13H14N2O5/c1-6-14-10-9(12(16)15-6)8(18-2)5-7(11(10)19-3)13(17)20-4/h5,11H,1-4H3

InChI-Schlüssel

BTWXXFLVCHUSJU-UHFFFAOYSA-N

SMILES

CC1=NC(=O)C2=C(C=C(C(C2=N1)OC)C(=O)OC)OC

Synonyme

7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo-, methyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.